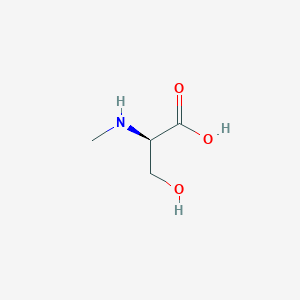
o-Methoxybenzaldehyde oxime
Übersicht
Beschreibung
“o-Methoxybenzaldehyde oxime” is a derivative of “o-Methoxybenzaldehyde”, also known as “2-Methoxybenzaldehyde” or “o-anisaldehyde”. This compound consists of a benzene ring with adjacent formyl and methoxy groups .
Synthesis Analysis
Oxime esters, which include “o-Methoxybenzaldehyde oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
The molecular structure of “o-Methoxybenzaldehyde” consists of a benzene ring with adjacent formyl and methoxy groups . The oxime derivative would have an additional oxime group attached to the formyl group.Chemical Reactions Analysis
Oxime esters, including “o-Methoxybenzaldehyde oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “o-Methoxybenzaldehyde”, the parent compound of “o-Methoxybenzaldehyde oxime”, include a molar mass of 136.150 g·mol−1, a density of 1.127 g/cm3, a melting point of 34–40 °C, and a boiling point of 268 °C .Wissenschaftliche Forschungsanwendungen
1. Photoinitiators of Polymerization
- Methods of Application: The oxime esters undergo photocatalytic energy transfer-driven homolysis followed by decarboxylation to produce persistent iminyl radicals and aryl radicals . These compounds are then used in the photopolymerization process.
- Results/Outcomes: The use of these new photoinitiators has simplified the composition of photocurable resins, leading to more efficient photopolymerization processes .
2. Recovering Uranium from Wastewater
- Methods of Application: The MOF is synthesized and oxime functionalized based on directed molecular structure design to create an efficient adsorbent with antimicrobial activity .
- Results/Outcomes: The synthesized adsorbent, PCN-222-OM, showed excellent adsorption capacity (403.4 mg·g −1) at pH 6.0 due to its abundant holey structure and strong chelation for oxime groups with U (VI) ions . It also exhibited outstanding selectivity and reusability during the adsorption process .
3. Photoinduced Amination of Iodoalkanes
- Methods of Application: The o-Benzoyl oxime undergoes photocatalytic energy transfer-driven homolysis followed by decarboxylation to produce persistent iminyl radicals and aryl radicals. These radicals then undergo halogen atom transfer (XAT) with iodoalkanes .
- Results/Outcomes: The process results in the amination of iodoalkanes, which is a useful reaction in organic synthesis .
Safety And Hazards
Zukünftige Richtungen
Oxime esters, including “o-Methoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are being utilized as a versatile platform for the synthesis of various heterocycles . This indicates promising future directions in the field of medicinal and synthetic chemistry.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNSTKQBGIAEL-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzaldehyde oxime | |
CAS RN |
29577-53-5 | |
| Record name | o-Methoxybenzaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029577535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHOXYBENZALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



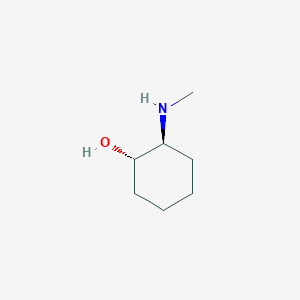


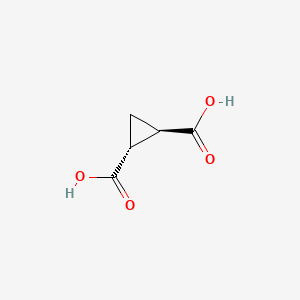
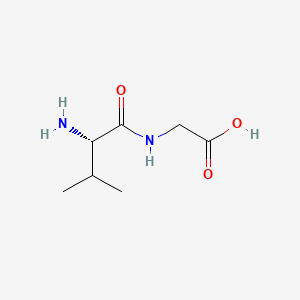



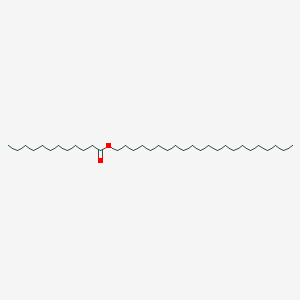
![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)



